Butyl dibromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dibromoacetate is an organic compound with the molecular formula C6H10Br2O2 and a molecular weight of 273.95 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Butyl dibromoacetate can be synthesized through a two-step process. The first step involves the reaction of bromoacetic acid with sulfoxide chloride to produce bromoacetyl chloride. In the second step, bromoacetyl chloride reacts with butanol in the presence of a base such as sodium tripolyphosphate and a solvent like chloroform . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Butyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to produce butanol and dibromoacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl dibromoacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of butyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of complex organic molecules and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Butyl dibromoacetate can be compared to other similar compounds such as:
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl bromoacetate: Contains a methyl group instead of a butyl group.
Tert-butyl bromoacetate: Has a tert-butyl group instead of a butyl group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses in synthesis.
Eigenschaften
CAS-Nummer |
59956-56-8 |
---|---|
Molekularformel |
C6H10Br2O2 |
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
butyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
PRKVHEYASKRHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.